3-Fluoro-4-methylphenylzinc iodide

organozinc pricing Negishi coupling reagent selection procurement cost analysis

Optimize Negishi cross-coupling without cold-chain logistics. 3-Fluoro-4-methylphenylzinc iodide is a 0.5 M THF solution that directs ortho-selective C-C bond formation via fluorine assistance, eliminating protection/deprotection steps. • Ortho-selective coupling: meta-F substituent steers regiochemistry, unavailable with 4-methylphenylzinc iodide. • Ambient storage: stable at room temperature, unlike 3-fluorophenylzinc iodide (requires 2-8 °C). • High-throughput precision: density 1.00 g/mL simplifies gravimetric-to-volumetric conversions, reducing molarity errors.

Molecular Formula C7H6FIZn
Molecular Weight 301.4 g/mol
Cat. No. B12071245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methylphenylzinc iodide
Molecular FormulaC7H6FIZn
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1=C(C=[C-]C=C1)F.[Zn+2].[I-]
InChIInChI=1S/C7H6F.HI.Zn/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
InChIKeyFNMXFGHHHBGYML-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-methylphenylzinc Iodide – Fluorinated Arylzinc for Selective Biaryl Coupling


3-Fluoro-4-methylphenylzinc iodide (CAS 312693-08-6) is a heterosubstituted arylzinc halide supplied as a 0.5 M solution in tetrahydrofuran. Its structure incorporates both a fluorine meta-substituent and a methyl para-substituent on the phenyl ring, giving it distinct electronic and steric properties compared with non‑fluorinated or monofunctionalized analogs . This compound participates in palladium- and nickel-catalyzed Negishi cross‑coupling reactions, enabling the introduction of the 3‑fluoro‑4‑methylphenyl moiety into complex organic frameworks [1]. It is primarily employed as a building block in pharmaceutical and agrochemical intermediate synthesis.

F
Dual-substituted arylzinc halide for Negishi cross-coupling workflows
M
Supplied as 0.5 M solution in THF; compatible with Pd- and Ni-catalyzed systems
B
Introduces 3-fluoro-4-methylphenyl fragment into pharmaceutical and agrochemical intermediates

Why Generic Arylzinc Reagents Fail to Substitute


In-class arylzinc halides such as 4‑methylphenylzinc iodide or 3‑fluorophenylzinc iodide differ critically in electronic character, solution stability, and cross-coupling selectivity. The concurrent presence of a fluorine and a methyl group on the phenyl ring of 3‑fluoro‑4‑methylphenylzinc iodide modulates the electron density at the carbon–zinc bond, altering transmetalation rates and influencing regiochemical outcomes in Negishi couplings [1]. Recent studies demonstrate that fluorine substitution patterns on arylzinc reagents can direct ortho‑selective C–C bond formation, a feature absent in non‑fluorinated analogs [2]. Consequently, simple substitution with 4‑methylphenylzinc iodide or 3‑fluorophenylzinc iodide cannot replicate the reactivity profile or product selectivity provided by the dual‑substituted reagent.

Target
3-Fluoro-4-methylphenylzinc iodide
Dual fluorine + methyl substitution modulates transmetalation rate and may direct ortho-selectivity
4-Methyl analog
4-Methylphenylzinc iodide
Lacks fluorine; regiochemical outcome and electronic profile may shift away from ortho-selective coupling
3-Fluoro analog
3-Fluorophenylzinc iodide
Absent methyl group may alter solution stability and steric environment during transmetalation

Quantified Differentiation Evidence


Cost-per-Mole vs. Non-Fluorinated and Mono-Fluorinated Analogs

The price per 50 mL of 3‑fluoro‑4‑methylphenylzinc iodide (0.5 M in THF) is substantially higher than that of the non‑fluorinated 4‑methylphenylzinc iodide, reflecting increased synthetic complexity and specialized demand. It also differs from the mono‑fluorinated 3‑fluorophenylzinc iodide, underscoring its unique market position [1] .

Cost per 50 mL
Head-to-head
~3.9× higher list price vs. 4-methyl analog
Procurement justification context
Price ratio reflects synthetic complexity; currency-dependent for 3-fluoro comparator
organozinc pricing Negishi coupling reagent selection procurement cost analysis

Room-Temperature Storage Stability vs. Cold-Chain Requirement

Vendor specifications indicate that 3‑fluoro‑4‑methylphenylzinc iodide solutions can be stored at room temperature, whereas the structurally similar 3‑fluorophenylzinc iodide requires storage at 2–8 °C . This difference suggests improved thermal stability of the dual‑substituted reagent, which can reduce shipping complexity and storage costs for laboratories without dedicated cold storage.

Storage temperature
Method context
Room temperature vs. 2–8 °C (comparator)
May simplify logistics for labs without cold storage
Vendor-specified; both are 0.5 M THF solutions under inert atmosphere
organozinc stability storage temperature cold-chain logistics

Solution Density Differentiation Among Halogenated Analogs

The density of 3‑fluoro‑4‑methylphenylzinc iodide (0.5 M in THF) is reported as 1.00 g/mL at 25 °C, intermediate between the lighter 3‑fluorophenylzinc iodide (0.995 g/mL) and the heavier 3‑chloro‑4‑methylphenylzinc iodide (1.026 g/mL) . This physical property can serve as a quality‑control fingerprint and affects gravimetric dispensing calculations in automated synthesis platforms.

Solution density
Method context
1.00 g/mL at 25 °C
Supports gravimetric dispensing conversion
Δρ = +0.005 vs. 3-fluorophenyl; –0.026 vs. 3-chloro-4-methyl analog
solution density organometallic reagent characterization mass‑volume conversion

Fluorine-Directed Ortho-Selectivity Potential

Recent advances in fluoroarene C–H zincation show that the fluorine substituent can direct organozinc formation to the ortho position with excellent selectivity [1]. While this study does not directly measure 3‑fluoro‑4‑methylphenylzinc iodide, the electronic principles imply that its 3‑fluoro substitution pattern may enhance ortho‑selectivity in subsequent cross‑coupling steps relative to non‑fluorinated arylzinc reagents such as 4‑methylphenylzinc iodide, which lack this directing group.

Ortho-selectivity potential
Class-level
Fluoroarene C–H zincation directs ortho-position
May support regioselective coupling workflow
Inference from model fluoroarene studies; direct data for this compound to verify
fluorine‑directed regioselectivity ortho‑selective C–H zincation Negishi coupling selectivity

Preferred Application Scenarios


Ortho-Selective Biaryl Pharmaceutical Intermediate Synthesis

When a medicinal chemistry program demands ortho‑functionalization of the 3‑fluoro‑4‑methylphenyl fragment, 3‑fluoro‑4‑methylphenylzinc iodide is the preferred Negishi coupling partner because the fluorine substituent can direct ortho‑selective C–C bond formation, a feature not offered by 4‑methylphenylzinc iodide [1]. This selectivity can shorten synthetic routes by avoiding protection/deprotection sequences.

Labs with Limited Cold-Storage Infrastructure

For research facilities that lack reliable refrigerated storage or operate in decentralized settings, the room‑temperature storage stability of 3‑fluoro‑4‑methylphenylzinc iodide is a decisive procurement factor compared to 3‑fluorophenylzinc iodide, which requires 2–8 °C storage . This reduces cold‑chain logistics costs and risk of degradation during transport.

Automated Parallel Synthesis with Gravimetric Dispensing

In high‑throughput experimentation environments, the precise solution density of 1.00 g/mL for 3‑fluoro‑4‑methylphenylzinc iodide simplifies gravimetric-to‑volumetric conversions and minimizes molarity errors relative to reagents with less‑convenient densities such as 3‑chloro‑4‑methylphenylzinc iodide (1.026 g/mL) . This ensures consistent stoichiometric delivery across multiple parallel reactions.

Cost-Justified Late-Stage Fluorinated Building Block

When the target molecule architecture specifically requires the 3‑fluoro‑4‑methylphenyl substructure, the higher procurement cost of 3‑fluoro‑4‑methylphenylzinc iodide (approximately 3.9× that of 4‑methylphenylzinc iodide [2]) is offset by the avoidance of multistep functional group interconversions that would otherwise be necessary to install fluorine and methyl groups sequentially, thereby improving overall synthetic efficiency.

Application
Selection Property
Validation Focus
Ortho-selective biaryl intermediate synthesis
Fluorine-directed regioselectivity context
Coupling outcome and byproduct profile review
Labs with limited cold-storage infrastructure
Ambient-temperature storage stability
Solution integrity after extended room-temperature storage
Automated parallel synthesis with gravimetric dispensing
Precise solution density (1.00 g/mL)
Molarity accuracy across parallel reactions
Cost-justified late-stage fluorinated building block
Dual-substitution avoids sequential functionalization
Synthetic step-count reduction vs. sequential installation
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